molecular formula C11H14FNO B1474168 (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol CAS No. 1932087-37-0

(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol

Cat. No.: B1474168
CAS No.: 1932087-37-0
M. Wt: 195.23 g/mol
InChI Key: LUBDYIFNLGNYFQ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Biological Evaluation

The scientific research involving compounds similar to (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol, such as the trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, focuses on their synthesis, radiolabeling, and biological evaluation for use as PET imaging agents. These compounds demonstrate transport via system L and system ASC in various tumor cell types and show promise for tumor imaging due to favorable tumor to brain tissue ratios in rat models, highlighting their potential application in diagnosing and studying the progression of tumors (Pickel et al., 2021).

Asymmetric Synthesis in Drug Development

Asymmetric synthesis techniques have been applied to create potent hNK-1 receptor antagonists, demonstrating the chemical complexity and challenges involved in synthesizing compounds with multiple chiral centers. This includes the formation of ether bonds via π-allyl palladium chemistry and the introduction of the 4-fluorophenyl group in a stereospecific manner, showcasing the compound's relevance in advanced pharmaceutical synthesis and drug discovery processes (Yasuda et al., 2011).

Chemical Precursor Analysis

In the domain of chemical analysis, compounds structurally related to this compound have been identified as chemical precursors to other significant chemicals, such as 2-fluorodeschloroketamine. Studies include the elucidation of decomposition pathways and the establishment of analytical methods for qualitative analysis, contributing to the field of forensic science and toxicology by providing insights into the chemical behavior of potential illicit substances (Luo et al., 2022).

Conformational Analysis and Structure Activity Relationship

Research has also delved into the conformational analysis of similar cyclopentane derivatives, aiming to understand their intrinsic conformational preferences and impact on biological activity. This includes DFT calculations to explore the conformational space of stereoisomers and their derivatives, aiding in the design of constrained amino acid analogues for peptide engineering and drug design. Such studies offer insights into the structural factors influencing biological activity and receptor interaction, which is crucial for the development of more effective therapeutic agents (Casanovas et al., 2008).

Properties

IUPAC Name

(1R,2R)-2-(3-fluoroanilino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBDYIFNLGNYFQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.